![molecular formula C13H14N2O3 B12533227 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione CAS No. 828913-07-1](/img/structure/B12533227.png)
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is an organic compound characterized by its unique structure, which includes an ethenyloxy group, a phenyldiazenyl group, and a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione typically involves a multi-step process:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with an alkene under acidic conditions to form the ethenyloxy group.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline followed by coupling with a suitable substrate to introduce the phenyldiazenyl group.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction between ethyl acetate and acetone, followed by appropriate functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or van der Waals interactions, while the phenyldiazenyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Ethenyloxy)hexane: Similar in structure but lacks the phenyldiazenyl group.
3-(1-Hydroxyethylidene)pentane-2,4-dione: Shares the pentane-2,4-dione backbone but has different substituents.
Uniqueness: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is unique due to the presence of both the ethenyloxy and phenyldiazenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
828913-07-1 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-ethenoxy-3-phenyldiazenylpentane-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-12(17)13(10(2)16)15-14-11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3 |
InChI Key |
AYAOOHICECYXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)COC=C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
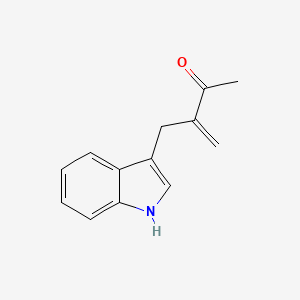
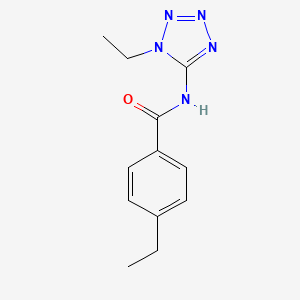
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)
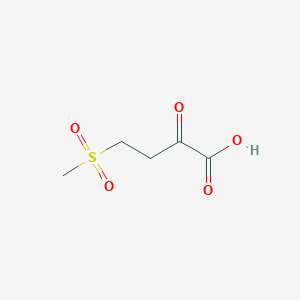
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
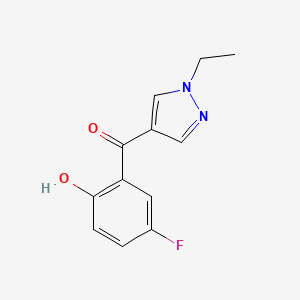
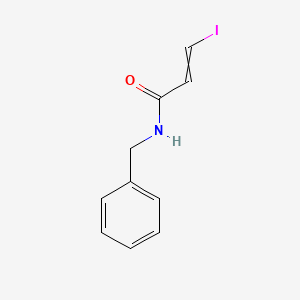
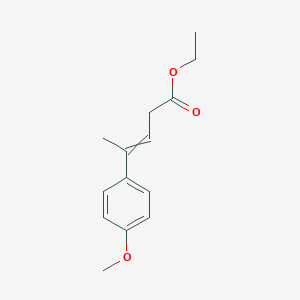
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
